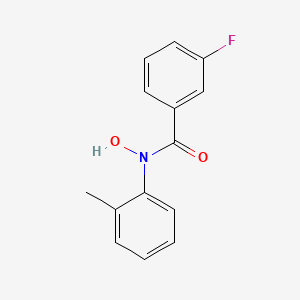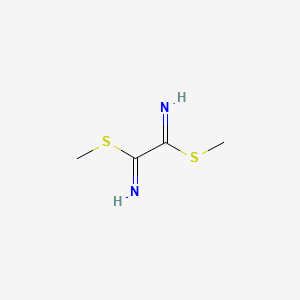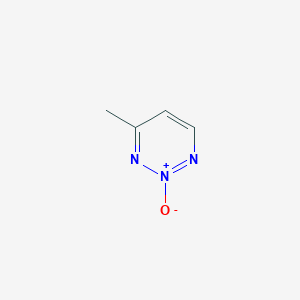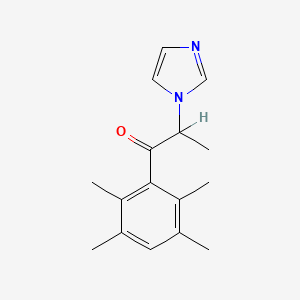
Pentadec-1-EN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentadec-1-EN-1-OL can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 1-pentadecene. In this method, 1-pentadecene is first reacted with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of fatty acids or fatty acid esters derived from natural sources, such as vegetable oils. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as nickel or palladium, to produce the desired alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
Pentadec-1-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or a carboxylic acid.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Pentadecanal (aldehyde) or pentadecanoic acid (carboxylic acid).
Reduction: Pentadecan-1-ol (saturated alcohol).
Substitution: Pentadecyl halides or esters.
Wissenschaftliche Forschungsanwendungen
Pentadec-1-EN-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound in pharmaceuticals.
Industry: Used in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of Pentadec-1-EN-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its solubility and reactivity. The double bond provides a site for chemical modifications, such as oxidation or reduction, which can alter its biological activity. In biological systems, this compound may interact with cell membranes, enzymes, and receptors, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Pentadecene: An unsaturated hydrocarbon with a similar carbon chain length but lacking the hydroxyl group.
Pentadecan-1-ol: A saturated alcohol with a similar carbon chain length but lacking the double bond.
Hexadec-1-EN-1-OL: An unsaturated alcohol with a longer carbon chain.
Uniqueness
Pentadec-1-EN-1-OL is unique due to the presence of both a double bond and a hydroxyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
75278-64-7 |
|---|---|
Molekularformel |
C15H30O |
Molekulargewicht |
226.40 g/mol |
IUPAC-Name |
pentadec-1-en-1-ol |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h14-16H,2-13H2,1H3 |
InChI-Schlüssel |
DQHMTJSDCRBKNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC=CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)







![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
![Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-](/img/structure/B14438870.png)




